Bienvenue dans la boutique en ligne BenchChem!

N-(thien-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride

Salt-form selection Aqueous solubility Pre-formulation

This non-sulfonamide secondary amine features a thiophen-2-ylmethyl substituent on the 2,3-dihydro-1,4-benzodioxin scaffold, supplied as the hydrochloride salt for aqueous solubility. Structurally distinct from published sulfonamide antibacterials; serves as a versatile entry point for CNS receptor panel screening (5-HT1A/D2-like targets) and enables direct salt-form vs. free base comparison. Amenable to N-acylation, sulfonylation, urea formation, and Buchwald-Hartwig coupling for library diversification. For medicinal chemistry groups exploring thiophene-benzodioxin hybrid SAR.

Molecular Formula C13H14ClNO2S
Molecular Weight 283.77
CAS No. 1049733-16-5
Cat. No. B2446038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(thien-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride
CAS1049733-16-5
Molecular FormulaC13H14ClNO2S
Molecular Weight283.77
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NCC3=CC=CS3.Cl
InChIInChI=1S/C13H13NO2S.ClH/c1-2-11(17-7-1)9-14-10-3-4-12-13(8-10)16-6-5-15-12;/h1-4,7-8,14H,5-6,9H2;1H
InChIKeyAUFMGHUXUMDYEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Thien-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine Hydrochloride (CAS 1049733-16-5): Procurement-Grade Technical Baseline


N-(Thien-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride (CAS 1049733-16-5; MF: C₁₃H₁₄ClNO₂S; MW: 283.77 g/mol) is a secondary amine comprising a 2,3-dihydro-1,4-benzodioxin core N-substituted with a thiophen-2-ylmethyl group, supplied as the hydrochloride salt . The free base form (CAS 869950-48-1; MF: C₁₃H₁₃NO₂S; MW: 247.31 g/mol) is also commercially available . The compound belongs to the broader class of 2,3-dihydro-1,4-benzodioxin-6-amine derivatives, a scaffold that has been elaborated into sulfonamide-based antibacterial and lipoxygenase-inhibitory agents [1], as well as thienobenzodioxin CNS-targeted ligands with reported affinity for 5-HT₁A and D₂-like receptors [2]. Critically, at the time of this analysis, no peer-reviewed primary research article, patent with explicit exemplification, or authoritative database entry was identified that reports quantitative biological activity data (e.g., IC₅₀, Kᵢ, MIC, % inhibition at a defined concentration) specifically for the title compound or its free base. The compound's differentiation must therefore be assessed on the basis of its structural features, salt-form physicochemical properties, and its position as a non-sulfonamide, non-carboxamide analog within a scaffold family for which derivatization-dependent biological activity has been demonstrated.

Why Generic Substitution Fails for N-(Thien-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine Hydrochloride Procurement


The 2,3-dihydro-1,4-benzodioxin-6-amine scaffold is not a monolithic pharmacophore: its biological activity profile is exquisitely sensitive to the identity of the N-substituent and the counterion. Published structure–activity relationship (SAR) data for N-alkyl/aralkyl-4-methylbenzenesulfonamide derivatives demonstrate that changing the N-substituent from 2-bromoethyl to 2-phenethyl to 4-chlorobenzyl alters antibacterial potency against Gram-positive and Gram-negative strains and shifts lipoxygenase inhibitory activity relative to the baicalein standard [1]. The title compound bears a thiophen-2-ylmethyl substituent at the secondary amine – a heteroaralkyl group that is electronically and sterically distinct from the phenyl, benzyl, and phenethyl groups characterized in the sulfonamide SAR literature. Furthermore, the hydrochloride salt form (MW 283.77) differs from the free base (MW 247.31) in molecular weight, aqueous solubility, hygroscopicity, and handling characteristics . A decision to substitute the title compound with a structurally related analog (e.g., the 5-methylthien-2-yl analog, CAS unavailable in primary literature, or a benzenesulfonamide derivative) without confirmatory head-to-head data risks introducing an uncharacterized shift in target engagement, physicochemical behavior, or downstream synthetic reactivity. In the absence of direct comparative bioactivity data, the structural uniqueness of the thien-2-ylmethyl group and the salt form constitute the primary basis for non-interchangeability.

N-(Thien-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine Hydrochloride: Quantitative Differentiation Evidence Audit


Hydrochloride Salt vs. Free Base: Molecular Weight, Counterion Content, and Solubility Implications

The hydrochloride salt of N-(thien-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine (CAS 1049733-16-5) possesses a molecular weight of 283.77 g/mol (C₁₃H₁₄ClNO₂S), which is 36.46 g/mol (14.7%) greater than the corresponding free base (CAS 869950-48-1, MW 247.31 g/mol, C₁₃H₁₃NO₂S) . The presence of the chloride counterion generally confers enhanced aqueous solubility and improved solid-state handling properties relative to the free-base amine. The free base is described as a solid or viscous liquid requiring storage at 2–8°C protected from light ; the hydrochloride salt, while specific solubility and stability data are not publicly reported, is expected to exhibit higher melting point and reduced susceptibility to amine oxidation based on general principles of amine salt formation.

Salt-form selection Aqueous solubility Pre-formulation Medicinal chemistry

Thien-2-ylmethyl vs. 5-Methylthien-2-ylmethyl Substituent: Structural Differentiation from the Closest Commercially Available Analog

The closest commercially cataloged structural analog to the title compound is N-[(5-methylthien-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine (MF: C₁₄H₁₅NO₂S; MW: 261.34 g/mol), listed by Santa Cruz Biotechnology (SCBT) as a research-chemical-only product . The title compound (MF: C₁₃H₁₄ClNO₂S as HCl salt) bears an unsubstituted thiophen-2-ylmethyl group, whereas the SCBT analog carries a methyl substituent at the 5-position of the thiophene ring. This methyl group introduces increased steric bulk proximal to the sulfur heteroatom and alters the electron density of the thiophene ring, which may affect π–π stacking interactions, sulfur-mediated hydrogen bonding, and metabolic stability (the 5-methyl position is a known site of CYP-mediated oxidation in thiophene-containing drugs). No head-to-head biological data comparing these two compounds exist in the public domain.

Structure–activity relationship Heteroaralkyl substituent Steric effects Medicinal chemistry

Positioning Relative to Benzodioxin-6-sulfonamide Derivatives: Class-Level Inference of Scaffold-Dependent Activity

The 2,3-dihydro-1,4-benzodioxin-6-amine scaffold has been validated as a productive starting point for antibacterial and anti-inflammatory sulfonamide derivatives. Abbasi et al. (2017) reported that N-(2-phenethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (compound 5b) exhibited good antibacterial inhibitory activity against Gram-positive and Gram-negative strains compared to ciprofloxacin standard, while N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e) displayed decent lipoxygenase inhibition relative to baicalein [1]. The title compound differs fundamentally from these sulfonamides by lacking the 4-methylbenzenesulfonyl group; instead, it presents a secondary amine with a thien-2-ylmethyl substituent. This structural divergence places the title compound in a distinct chemical space where the pharmacophoric determinants of activity – hydrogen-bond donor capacity of the secondary amine vs. sulfonamide, conformational flexibility, and electronic character – are categorically different from the published sulfonamide series.

Antibacterial Lipoxygenase inhibition Sulfonamide Structure–activity relationship

Thienobenzodioxin Chemotype CNS Receptor Affinity: Patent-Class Evidence for 5-HT₁A and D₂-Like Receptor Targeting

US Patent 6,201,004 (issued 2001) discloses a series of dioxinoindole and thienobenzodioxin compounds with affinity for 5-HT₁A and/or D₂-like (D₂, D₃, and/or D₄ subtype) receptors, positioning this chemotype for CNS indications including depression, anxiety, psychoses, and cognitive disorders [1]. The generic Markush structure encompasses compounds in which a thiophene ring is fused to or attached to a benzodioxin system. The title compound, bearing a thien-2-ylmethyl substituent attached via a secondary amine linker to the benzodioxin 6-position, represents a structurally simplified analog of the patented thienobenzodioxin core. No specific binding or functional data for the title compound at 5-HT₁A or D₂-like receptors have been reported. However, the patent establishes that the thiophene–benzodioxin structural motif is compatible with CNS receptor engagement, providing a rational basis for investigating the title compound in CNS-targeted screening cascades.

CNS drug discovery 5-HT1A receptor Dopamine D2 receptor Thienobenzodioxin

Commercially Available Purity Specifications: Vendor-Reported Purity Range of 95% to 98%

Multiple vendors list the title compound with varying purity specifications. MolCore (CAS 1049733-16-5) reports NLT 98% purity with ISO-certified quality systems . Bidepharm lists the free base (CAS 869950-48-1) at 95% purity with batch-specific NMR, HPLC, and GC quality reports . Leyan lists the free base at 98% purity . Sigma-Aldrich/Ambeed lists the free base at 95% purity . The hydrochloride salt from ChemSrc is listed without a specific purity percentage on the main product page . This vendor-dependent purity range (95%–98%) is a critical procurement consideration: a 3% absolute purity difference may be negligible for some synthetic applications but could introduce confounding impurities in sensitive biological assays.

Chemical procurement Purity specification Quality control Vendor comparison

Absence of Published Quantitative Bioactivity Data: Critical Evidence Gap Statement

A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, Google Scholar, and major patent databases (USPTO, EPO, WIPO) conducted on 2026-04-29 returned zero peer-reviewed publications, zero patent exemplifications with quantitative biological data, and zero authoritative database entries containing IC₅₀, Kᵢ, Kd, EC₅₀, MIC, or % inhibition values specifically for N-(thien-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine (free base or hydrochloride salt). The compound has been screened in at least four PubChem high-throughput screening assays (mu-type opioid receptor OPRM1, ADAM17, muscarinic M1 receptor CHRM1, and furin), as indexed on ChemSrc ; however, the quantitative screening outcomes (% activity, IC₅₀, or active/inactive designation) are not publicly accessible or are reported in a format that does not permit extraction of discrete numerical values for this specific compound. This evidence gap is the single most important factor governing procurement decisions: buyers must accept that the compound's biological activity profile is entirely uncharacterized in the public domain.

Data transparency Evidence gap Procurement risk assessment Screening library design

Procurement Application Scenarios for N-(Thien-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine Hydrochloride Based on Available Evidence


CNS Receptor Screening Library Expansion Using a Thienobenzodioxin-Motif Analog

The title compound can serve as a structurally simplified, commercially available analog of the thienobenzodioxin chemotype claimed in US Patent 6,201,004 for 5-HT₁A and D₂-like receptor affinity [1]. Procurement is justified for laboratories conducting CNS receptor panel screens (e.g., serotonin and dopamine receptor subtypes) where exploration of thiophene–benzodioxin hybrid SAR is desired. The hydrochloride salt form facilitates direct dissolution in aqueous assay buffers, eliminating the need for HCl salt formation in situ. Researchers should note that no quantitative binding data exist for this compound at these targets; it must be treated as a screening candidate requiring full de novo characterization.

Synthesis of Non-Sulfonamide Benzodioxin-6-amine Derivatives for Antibacterial and Anti-Inflammatory SAR

The published antibacterial and lipoxygenase-inhibitory activity of N-substituted benzodioxin-6-sulfonamides [1] establishes the scaffold's biological relevance, but all published active compounds within this series bear a sulfonamide warhead. The title compound provides a non-sulfonamide secondary amine entry point for diversification into amides, ureas, sulfonamides, or N-alkylated derivatives. Procurement is most appropriate for medicinal chemistry groups seeking to explore whether the sulfonamide group is a prerequisite for activity or whether alternative N-functionalization (e.g., N-acylation, N-sulfonylation of the title compound) can recapitulate or improve upon the published antibacterial/anti-inflammatory profiles.

Physicochemical Comparator in Salt-Form Selection Studies

The availability of both the free base (CAS 869950-48-1) and the hydrochloride salt (CAS 1049733-16-5) enables direct head-to-head comparison of salt-form effects on solubility, dissolution rate, solid-state stability, and hygroscopicity [1]. This compound pair is suitable for pre-formulation laboratories or academic groups studying the impact of salt formation on the physicochemical properties of heteroaromatic secondary amines. The 14.7% molecular weight difference and the presence of the chloride counterion provide a well-defined system for systematic salt-form screening studies.

Chemical Biology Probe Development via N-Functionalization of the Secondary Amine

The secondary amine handle of the title compound is amenable to a wide range of chemical transformations – reductive amination, acylation, sulfonylation, urea formation, and Buchwald–Hartwig coupling – making it a versatile intermediate for generating focused compound libraries [1]. Procurement is recommended for chemical biology groups seeking to install affinity tags (biotin), fluorescent reporters, or photoaffinity labels onto a benzodioxin-thiophene scaffold for target identification or cellular imaging studies. The thiophene sulfur atom offers an additional spectroscopic handle (X-ray anomalous scattering) for structural biology applications.

Quote Request

Request a Quote for N-(thien-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.